Product packaging for 4-Methylbenz[a]anthracene-d3(Cat. No.:CAS No. 1794971-11-1)

4-Methylbenz[a]anthracene-d3

Cat. No.: B588297
CAS No.: 1794971-11-1
M. Wt: 245.339
InChI Key: VXYNNEYZRYFXBG-FIBGUPNXSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Mechanistic Investigations

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous in the environment. acs.orgmdpi.combohrium.com They are formed from the incomplete combustion of organic materials, from both natural sources like forest fires and volcanic eruptions, and anthropogenic activities such as industrial processes and vehicle emissions. acs.org Their stable, multi-ring structures make them persistent in the environment, and their presence is a key area of study in environmental science and toxicology. acs.orgmdpi.com

In mechanistic investigations, PAHs are crucial for several reasons:

Understanding Combustion and Pyrolysis: Studying the formation of PAHs provides deep insights into the complex chemical reactions that occur during the thermal degradation of organic matter. acs.orgnih.gov This knowledge is vital for improving combustion efficiency and understanding the generation of pollutants. acs.org

Environmental Monitoring: Because PAHs are widespread and can be transported long distances in the atmosphere, they serve as important markers for pollution from various sources. mdpi.comcdc.gov Analyzing their presence in sediment cores allows scientists to reconstruct historical pollution trends. bohrium.com

Toxicological Research: Some PAHs are known to have carcinogenic properties. acs.orgisotope.com Research into the mechanisms of their metabolic activation and interaction with biological macromolecules is fundamental to understanding the molecular basis of chemical carcinogenesis. mdpi.comnih.gov

Role of Stable Isotope Labeling in Elucidating Chemical and Biological Pathways

Stable isotope labeling is a technique where an atom in a molecule is replaced with its heavier, non-radioactive isotope. creative-proteomics.comstudysmarter.co.uk Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comsymeres.com This technique is an indispensable tool for tracing the fate of molecules in complex systems. studysmarter.co.uksilantes.com

The key advantages of using stable isotope-labeled compounds include:

Tracing Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can track its journey through various metabolic pathways. studysmarter.co.uksymeres.comsilantes.com This allows for the identification of metabolites and a deeper understanding of biochemical processes. silantes.com

Mechanistic and Kinetic Studies: The inclusion of a heavier isotope, such as deuterium, can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect provides valuable information about reaction mechanisms. symeres.com

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in mass spectrometry. symeres.com This allows for the precise and accurate quantification of their non-labeled counterparts in a sample. creative-proteomics.comsymeres.com

Enhanced Analytical Specificity: The use of labeled compounds improves the specificity of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.com

Specific Research Focus on 4-Methylbenz[a]anthracene-d3

4-Methylbenz[a]anthracene (B134977) is a monomethylated PAH that has been identified as having carcinogenic activity. pharmaffiliates.com The deuterated analog, this compound, serves as a labeled version of this compound for research purposes. pharmaffiliates.com The primary application of this compound is as an internal standard for the accurate quantification of 4-methylbenz[a]anthracene in various analytical studies.

Research on the non-deuterated form of this compound has provided insights into its metabolic pathways. For instance, studies using the fungus Cunninghamella elegans have shown that the metabolism of 4-methylbenz[a]anthracene occurs primarily at the methyl group and other positions on the aromatic rings. nih.gov These metabolic processes are catalyzed by cytochrome P-450 mono-oxygenase and epoxide hydrolase enzyme systems. nih.gov Such studies are crucial for understanding how this class of compounds is processed in biological systems.

Below are some of the known properties of this compound:

PropertyValue
CAS Number 1794971-11-1
Molecular Formula C19H11D3
Molecular Weight 245.33

Data sourced from Pharmaffiliates. pharmaffiliates.com

In the broader context of PAH research, the study of deuterated PAHs also extends to astrophysics, where the deuterium enrichment in PAHs found in meteorites can provide clues about the chemical processes occurring in the interstellar medium. nih.govmdpi.comnasa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B588297 4-Methylbenz[a]anthracene-d3 CAS No. 1794971-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trideuteriomethyl)benzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNNEYZRYFXBG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation for 4 Methylbenz a Anthracene D3

Strategies for Deuterium (B1214612) Labeling of Polycyclic Aromatic Hydrocarbons

The introduction of deuterium into polycyclic aromatic hydrocarbons (PAHs) like 4-Methylbenz[a]anthracene (B134977) is a key process for creating internal standards for quantitative mass spectrometry and for elucidating metabolic pathways. acs.org Deuterated compounds allow for the differentiation between experimentally introduced compounds and background contaminants, and can help trace the biotransformation of pollutants in complex environmental samples. nih.gov

Photochemically Induced Deuterium Exchange Mechanisms for PAH Deuteration

Photochemically induced deuterium exchange presents a viable method for the deuteration of PAHs. When PAHs are exposed to ultraviolet (UV) radiation in the presence of a deuterium source, such as deuterium-rich water (D₂O) ice, hydrogen atoms on the aromatic ring can be exchanged for deuterium atoms. nasa.gov This process can occur through several mechanisms, including D atom addition, exchange at oxidized sites, and direct exchange at aromatic edge sites. nasa.govastrochem.org

Studies on PAHs like coronene (B32277) have shown that UV photolysis in D-enriched ices leads to rapid deuterium enrichment. nasa.govastrochem.org The zero-point energy difference between C-H and C-D bonds plays a role in these exchange reactions, with the C-D bond being stronger. astrochem.org This can lead to a phenomenon known as scrambling, where hydrogen and deuterium atoms relocate between different positions on the PAH molecule upon photoexcitation. aanda.orgaanda.org This scrambling can result in the migration of an aliphatic deuterium atom to a more strongly bound aromatic site, protecting it from elimination. aanda.orgaanda.org

Targeted Synthetic Routes for 4-Methylbenz[a]anthracene-d3 Production

While general deuteration methods exist, targeted synthesis is often required to achieve specific labeling patterns, such as in this compound, where the deuterium atoms are located on the methyl group. This typically involves using a deuterated precursor in a multi-step synthesis.

A common strategy for synthesizing the benz[a]anthracene skeleton involves the reaction of an ortho-quinodimethane precursor with a substituted dihydronaphthalene. rsc.org For the synthesis of 4-Methylbenz[a]anthracene, a modified approach can be employed. One such method involves the cyclization of 2-(1-methyl-4-naphthyl)benzoic acid. uark.edu To produce this compound, a deuterated methylating agent would be used in the synthesis of the precursor.

Another synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, followed by isomerization and ring-closing metathesis. researchgate.net For instance, a bromo-naphthalene derivative can be coupled with a boronic acid, followed by further reactions to construct the final benz[a]anthracene structure. researchgate.netbeilstein-journals.org Introducing a deuterated methyl group would again rely on the use of an appropriately labeled starting material.

Assessment of Isotopic Purity and Positional Specificity

The assessment of isotopic purity and the confirmation of the deuterium's position are critical steps after synthesis. Mass spectrometry is a primary tool for determining the level of deuterium incorporation by analyzing the molecular weight of the labeled compound. uark.edu Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is invaluable for confirming the exact location of the deuterium atoms within the molecule. uark.edu For example, in the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent or significantly reduced.

Techniques like gas chromatography-mass spectrometry (GC-MS) are also employed to separate the labeled compound from any unlabeled counterparts and to confirm its purity. uark.edu

Precursor Chemistry and Reaction Pathways in Benz[a]anthracene Derivatives Synthesis

The synthesis of benz[a]anthracene and its derivatives, including isotopically labeled versions, relies on a foundation of well-established and developing chemical reactions.

Asymmetric Elimination Reactions on Chiral Metal Surfaces for Related Compounds

Research into asymmetric reactions on chiral surfaces offers insights into controlling the stereochemistry of reactions involving PAH-like molecules. For instance, the dehalogenation of a prochiral bromo-methylbenz[a]anthracene on a chiral palladium-gallium (PdGa) surface has been shown to proceed enantioselectively. nih.govnih.gov This demonstrates that chiral surfaces can recognize and differentiate between surface enantiomers, leading to significant differences in reaction temperatures for the elimination of a halogen. nih.govnih.gov While not a direct synthesis of this compound, this work highlights advanced techniques that could potentially be adapted for stereospecific syntheses of related complex PAHs. empa.chacs.org

Development of Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Methodologies for PAH Scaffolds

The construction of the complex polycyclic framework of benz[a]anthracene derivatives heavily relies on the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools in this process. uni-rostock.deresearchgate.net These reactions allow for the coupling of aryl halides with aryl boronic acids, providing a versatile method for building the benz[a]anthracene skeleton. researchgate.netbeilstein-journals.org

Recent advancements have focused on developing more efficient and environmentally friendly methods, such as using microwave-assisted Suzuki cross-coupling reactions, which can dramatically reduce reaction times. researchgate.net Other developments include copper-catalyzed Sonogashira-type cross-coupling reactions, which are accelerated by the presence of PAH additives. researchgate.net Furthermore, modular strategies involving strained heterocyclic alkynes and arynes are being explored to rapidly assemble PAH scaffolds. nih.gov These evolving methodologies provide a rich toolbox for the synthesis of complex PAHs like 4-Methylbenz[a]anthracene and its deuterated analogues.

Advanced Analytical Characterization Techniques for 4 Methylbenz a Anthracene D3 and Its Metabolites

Spectroscopic Methodologies for Structural Elucidation and Isotopic Verification

Spectroscopic methods are indispensable for confirming the molecular structure and isotopic labeling of 4-Methylbenz[a]anthracene-d3. These techniques offer detailed information on the compound's atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H-NMR for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For deuterated PAHs like this compound, NMR is particularly useful for verifying the positions of deuterium (B1214612) atoms. cymitquimica.com While direct ¹H-NMR analysis of the deuterated methyl group is not feasible, ¹H-NMR spectra of the non-deuterated analogue provide crucial reference data for the aromatic protons. researchgate.netresearchgate.net The chemical shifts in the ¹H-NMR spectrum, typically in the range of 7.5 to 9.5 ppm for PAHs, are influenced by the electronic environment of each proton, allowing for detailed structural assignments. researchgate.netuchile.cl The absence of a signal corresponding to the methyl protons in the ¹H-NMR spectrum of this compound, compared to its non-deuterated counterpart, serves as a primary confirmation of successful deuteration. Furthermore, advanced NMR techniques can aid in determining the stereochemistry of metabolites, such as dihydrodiols, by analyzing the coupling constants and spatial correlations of the remaining protons. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of PAHs and their metabolites due to its high sensitivity and ability to determine molecular weights and fragmentation patterns. nist.gov When coupled with chromatographic separation techniques, MS provides a robust platform for identifying and quantifying these compounds in complex mixtures. nist.gov

Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including PAHs. nist.govnih.gov In GC/MS analysis, the sample is first vaporized and separated based on boiling point and polarity in a capillary column before being introduced into the mass spectrometer. mdpi.commdpi.com The mass spectrometer then ionizes the separated molecules and analyzes the resulting fragments based on their mass-to-charge ratio. nist.gov

For the analysis of this compound, GC/MS is invaluable for confirming its molecular weight and purity. The use of deuterated internal standards is a common practice in GC/MS to improve the accuracy and precision of quantification. thermofisher.comlabrulez.comnih.gov However, potential interference can arise from the in-source loss of deuterium from these standards, which can be mitigated by using high-resolution mass spectrometry. rsc.orgresearchgate.net

Table 1: Typical GC/MS Parameters for PAH Analysis

ParameterSetting
Column DB-EUPAH (60 m × 250 µm × 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/splitless, often in splitless mode
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

This table presents typical parameters and may vary depending on the specific instrument and application. mdpi.commdpi.com

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) is a powerful tool for the real-time chemical characterization of aerosol particles, including those containing PAHs. tandfonline.comtandfonline.comresearchgate.net This technique provides high mass resolution, allowing for the separation of ions with very similar mass-to-charge ratios, which is crucial for identifying specific PAH isomers and their derivatives in complex environmental samples. tandfonline.comtandfonline.comcopernicus.orgcopernicus.org The fragmentation of PAHs in the HR-ToF-AMS often leaves a significant signal at the molecular ion, which aids in their identification. tandfonline.comtandfonline.comresearchgate.net Studies have successfully used HR-ToF-AMS to identify and quantify numerous PAHs, including methylated and functionalized species, in sources like engine exhaust. tandfonline.comtandfonline.comcopernicus.orgcopernicus.org While standard mass spectra for many PAHs in HR-ToF-AMS are not yet widely available, the technique's ability to resolve molecular ions makes it a promising method for future quantitative analysis of compounds like this compound. tandfonline.comresearchgate.net

Direct Exposure Probe (DEP) Mass Spectrometry is a rapid method for analyzing samples without prior chromatographic separation. gcms.cz This technique involves placing the sample directly on a filament that is then heated inside the ion source of the mass spectrometer, leading to the vaporization and ionization of the analytes. gcms.cz DEP-MS is particularly useful for the analysis of non-volatile or thermally labile compounds, such as the photoproducts of PAHs. gcms.czwisdomlib.org The photochemical reactions of PAHs can lead to the formation of a variety of oxygenated derivatives. wisdomlib.orgnasa.gov DEP-MS can provide quick screening of these photoproducts by revealing their molecular ions and fragmentation patterns. wisdomlib.org

Mass spectrometry is a critical tool for identifying and characterizing the metabolites of this compound. The metabolism of 4-methylbenz[a]anthracene (B134977) primarily involves oxidation of the methyl group and the aromatic rings, leading to the formation of hydroxylated derivatives and dihydrodiols. vulcanchem.com The use of deuterium labeling in the parent compound is advantageous for metabolite identification, as the mass shift of 3 Da helps to distinguish metabolites from endogenous compounds. researchgate.net

High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose, as it provides accurate mass measurements that can be used to determine the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the metabolite ions. nih.gov For instance, the identification of metabolites like trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene and trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene has been achieved through mass spectral analysis. vulcanchem.com The combination of liquid chromatography with mass spectrometry (LC-MS) is often employed to separate the various metabolites before their detection and characterization. researchgate.net

Table 2: Known Metabolites of 4-Methylbenz[a]anthracene

MetaboliteAnalytical Method(s) for Identification
trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthraceneMass Spectrometry, Circular Dichroism
trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthraceneMass Spectrometry, Circular Dichroism
7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729)Mass Spectrometry, UV-Vis Spectroscopy, HPLC
7-methyl-12-hydroxymethylbenz[a]anthraceneMass Spectrometry, UV-Vis Spectroscopy, HPLC
7,12-di(hydroxymethyl)benz[a]anthraceneMass Spectrometry, UV-Vis Spectroscopy, HPLC

This table is based on findings from studies on the non-deuterated analogue. vulcanchem.compnas.org

Chromatographic Separation Techniques for Complex Mixtures

Reversed-Phase HPLC for Metabolite Isolation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone analytical technique for the isolation and preliminary identification of metabolites of polycyclic aromatic hydrocarbons (PAHs), including this compound. This method separates compounds based on their hydrophobicity, making it exceptionally well-suited for resolving the parent compound from its more polar, hydroxylated metabolites. thermofisher.compjoes.com

In a typical RP-HPLC setup, a mixture containing the parent compound and its metabolites is injected into the system. The separation occurs on a non-polar stationary phase, most commonly a silica-based support chemically bonded with C18 (octadecyl) alkyl chains. thermofisher.comnacalai.com A polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds from the column. thermofisher.comchromatographyonline.com The parent compound, this compound, being the most hydrophobic species, interacts strongly with the C18 stationary phase and thus has a longer retention time. Conversely, its metabolites—such as dihydrodiols and phenols formed through enzymatic oxidation—are more polar due to the introduction of hydroxyl groups. nih.govasm.org This increased polarity reduces their interaction with the stationary phase, causing them to elute earlier than the parent compound.

The use of this compound, a deuterated isotopologue, is significant in metabolic studies. It primarily serves as an internal standard for the accurate quantification of the non-deuterated (protio) form of the compound in biological or environmental samples. helcom.fi The deuterium atoms have a minimal effect on the chemical properties but provide a distinct mass signature for mass spectrometry (MS) detection. While chemically similar, deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect, a factor that must be considered during method development. nsf.gov

The effluent from the HPLC column is typically monitored by UV-Vis or fluorescence detectors, for which PAHs and their metabolites have strong chromophores and fluorophores. thermofisher.comnih.gov For definitive identification, the HPLC system is often coupled with a mass spectrometer (HPLC-MS), which provides mass-to-charge ratio information for each eluting peak, confirming the identity of the metabolites. nih.gov Preparative HPLC can also be employed to isolate sufficient quantities of individual metabolites for further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR). nih.gov

Detailed research on closely related compounds, such as 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559), has established robust RP-HPLC methods that are directly applicable to this compound. nih.govpnas.orgsielc.com These methods demonstrate the successful separation of various metabolic products, including non-K-region and K-region dihydrodiols and phenolic derivatives. nih.govnih.gov

Data Tables

The following tables summarize typical chromatographic conditions and expected results for the analysis of this compound and its metabolites.

Table 1: Representative RP-HPLC Conditions for Methylbenz[a]anthracene Metabolite Analysis This table outlines common parameters used in the separation of methyl-substituted benz[a]anthracene derivatives.

ParameterConditionSource(s)
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm pjoes.com
Newcrom R1 sielc.com
Mobile Phase Acetonitrile/Water Gradient thermofisher.compjoes.com
Acetonitrile/Water/Phosphoric Acid sielc.com
Flow Rate 1.0 mL/min pjoes.com
Detection UV-Vis (254 nm) nacalai.com
Fluorescence thermofisher.comnih.gov
Mass Spectrometry (MS) nih.gov
Temperature Ambient or controlled (e.g., 30-40 °C) nacalai.comnih.gov

Table 2: Expected Elution Profile of this compound and its Metabolites in RP-HPLC This table illustrates the general elution order based on the principle of hydrophobicity, with more polar compounds eluting earlier.

Compound TypeExampleExpected Relative Retention TimePolarity
Diol-Epoxides 4-Methylbenz[a]anthracene-trans-diol-epoxideLowestHighest
Dihydrodiols trans-3,4-Dihydro-3,4-dihydroxy-4-methylbenz[a]anthraceneLowHigh
Phenols Hydroxy-4-methylbenz[a]anthraceneMediumMedium
Parent Compound This compoundHighestLowest

Biotransformation Pathways and Enzymatic Mechanisms of Methylbenz a Anthracenes

Regio- and Stereoselective Metabolism of 4-Methylbenz[a]anthracene (B134977) (Parent Compound for Context)

The biotransformation of 4-Methylbenz[a]anthracene is characterized by a high degree of regio- and stereoselectivity, meaning that metabolic reactions occur at specific positions on the molecule and produce stereoisomers in unequal amounts. These selective processes are governed by the specific enzymes present in the metabolizing system.

Fungal Biotransformation Systems (e.g., Cunninghamella elegans)

The fungus Cunninghamella elegans has been extensively used as a model organism to study the metabolism of PAHs, including 4-Methylbenz[a]anthracene. vulcanchem.comebi.ac.ukoup.com Fungal systems are valuable because their cytochrome P-450 enzyme systems share similarities with those found in mammals, offering insights into potential metabolic pathways in higher organisms. vulcanchem.com

In Cunninghamella elegans, the primary site of metabolic attack on 4-Methylbenz[a]anthracene is the methyl group, leading to the formation of a hydroxymethyl derivative. vulcanchem.com Following this initial oxidation, secondary metabolism occurs on the aromatic ring system, specifically at the 8,9- and 10,11-positions. vulcanchem.com This results in the formation of more complex metabolites.

A key metabolic pathway in the fungal biotransformation of 4-Methylbenz[a]anthracene is the formation of trans-dihydrodiols. vulcanchem.com The major metabolites identified include trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene and trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene. vulcanchem.com Studies comparing the stereochemistry of these dihydrodiols with those produced by rat liver preparations have revealed significant differences. vulcanchem.com The major enantiomers of the dihydrodiols formed by C. elegans possess S,S absolute stereochemistries. vulcanchem.com This is in contrast to mammalian systems, which predominantly form R,R enantiomers. vulcanchem.com

The enzymatic processes driving these transformations in Cunninghamella elegans involve two key enzyme systems. The initial oxidation, including the hydroxylation of the methyl group and the formation of arene oxides on the aromatic ring, is catalyzed by cytochrome P-450 mono-oxygenases. vulcanchem.comresearchgate.net Subsequently, the arene oxides are hydrolyzed by epoxide hydrolase enzymes to form the corresponding trans-dihydrodiols. vulcanchem.comasm.org The high regio- and stereoselectivity observed in the formation of these metabolites is a direct consequence of the specificities of these fungal enzyme systems. vulcanchem.comasm.org

Mammalian Hepatic Metabolism (e.g., Rat Liver Cytosol Preparations)

Mammalian liver is a primary site of xenobiotic metabolism, and studies using rat liver cytosol preparations have provided crucial information on the biotransformation of 4-Methylbenz[a]anthracene. cambridge.org These studies often focus on oxidative pathways that mirror some of the initial steps observed in fungal systems.

Similar to fungal metabolism, a major metabolic pathway for methyl-substituted PAHs in mammalian systems is the hydroxylation of the alkyl side chain. oup.com In the case of 4-Methylbenz[a]anthracene, this involves the oxidation of the methyl group to a hydroxymethyl group. This initial oxidative step is a critical activation pathway, as the resulting hydroxymethyl derivatives can undergo further transformations. asm.org

Interactive Data Table of Metabolites

Below is a summary of the key metabolites of 4-Methylbenz[a]anthracene discussed in this article.

Parent CompoundMetabolizing SystemMetabolic PathwayKey MetabolitesStereochemistry
4-Methylbenz[a]anthraceneCunninghamella elegansMethyl Group Hydroxylation & Aromatic Ring Oxidation4-Hydroxymethylbenz[a]anthraceneN/A
4-Methylbenz[a]anthraceneCunninghamella elegansDihydroxylationtrans-8,9-Dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthraceneS,S
4-Methylbenz[a]anthraceneCunninghamella elegansDihydroxylationtrans-10,11-Dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthraceneS,S
4-Methylbenz[a]anthraceneRat Liver CytosolMethyl Group Hydroxylation4-Hydroxymethylbenz[a]anthraceneN/A
Comparative Analysis of Metabolic Selectivity Among Methyl-Substituted Benz[a]anthracenes

The position of methyl substitution on the benz[a]anthracene skeleton significantly directs the metabolic pathways, thereby influencing the biological activity, including carcinogenic and immunosuppressive potentials. vulcanchem.com The metabolism of these compounds is a highly stereo- and regio-selective process mediated by enzymatic systems such as cytochrome P-450 mono-oxygenase and epoxide hydrolase. vulcanchem.comnih.gov

In the case of 4-methylbenz[a]anthracene, metabolism primarily targets the methyl group, leading to hydroxylation, followed by secondary metabolism at the 8,9- and 10,11-positions of the aromatic ring system. vulcanchem.comnih.gov This results in the formation of major metabolites like trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene and trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene. vulcanchem.comnih.gov Notably, dihydrodiol formation is not observed at the methyl-substituted 3,4-positions or the 'K' region (5,6-positions). vulcanchem.comnih.gov

In contrast, the highly carcinogenic 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) undergoes metabolic activation to form reactive intermediates that can bind to DNA. Its metabolism, primarily by cytochrome P450 enzymes, leads to various hydroxylated derivatives. nih.gov For 7-methylbenz[a]anthracene (B135024) (7-MBA), the primary metabolites are the 8,9- and 5,6-dihydrodiols, while for 7-ethylbenz[a]anthracene (7-EBA), the 8,9- and 1,2-diols are predominant. nih.gov This highlights how a subtle change from a methyl to an ethyl group can alter the metabolic profile. nih.gov

Studies comparing various monomethylated benz[a]anthracenes (MeBaAs) have shown that methyl substitution generally enhances the activity mediated by the aryl hydrocarbon receptor (AhR) when compared to the parent compound, benz[a]anthracene. researchgate.net The position of the methyl group significantly influences these effects. researchgate.net

Table 1: Comparative Metabolic Selectivity of Methyl-Substituted Benz[a]anthracenes

Compound Primary Metabolic Sites Major Metabolites Key Enzymatic Pathways
4-Methylbenz[a]anthracene Methyl group, 8,9- and 10,11-positions trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene, trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene Cytochrome P-450, Epoxide hydrolase
7-Methylbenz[a]anthracene 3,4-, 5,6-, 8,9-, and 10,11-positions 7-OHMBA-trans-8,9-dihydrodiol, 7-OHMBA-trans-3,4-dihydrodiol Cytochrome P-450, Epoxide hydrolase

| 7,12-Dimethylbenz[a]anthracene | Methyl groups, 3,4-, 5,6-, and 8,9-positions | 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), 7-methyl-12-hydroxymethylbenz[a]anthracene, Dihydrodiols | Cytochrome P-450, Epoxide hydrolase, Sulfotransferases |

This table was generated based on data from multiple sources. vulcanchem.comnih.govnih.govnih.gov

Isotope Effects in Metabolic Pathways of Deuterated Methylbenz[a]anthracenes

Isotope labeling, particularly with deuterium (B1214612), is a powerful tool for investigating the mechanisms of metabolic reactions. The substitution of hydrogen with deuterium can alter reaction rates, an effect known as the kinetic isotope effect (KIE), which provides valuable insights into reaction mechanisms. nih.govru.nl

Elucidating Rate-Limiting Steps through Deuterium Isotope Effects in Reaction Pathways

The observed primary deuterium isotope effect ((kH/kD)obs) in enzymatic reactions is often smaller than the true intrinsic isotope effect due to other non-isotopically sensitive steps in the reaction pathway. nih.gov However, by measuring these effects, it is possible to determine if C-H bond cleavage is a rate-limiting step. nih.govacs.org For instance, in the metabolism of 7,12-dimethylbenz[a]anthracene (DMBA), the hydroxylation to form 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) has been suggested as a potential rate-limiting step for a specific metabolic pathway. acs.org The study of deuterated compounds can help confirm such hypotheses by measuring the impact of deuterium substitution on the reaction rate. nih.gov

Applications of Isotope Labeling as Mechanistic Probes for Hydrogen Atom Transfer Processes

Isotope labeling is crucial for understanding hydrogen atom transfer processes, which are fundamental in many metabolic oxidations. chemrxiv.org The magnitude of the kinetic isotope effect can provide evidence for the nature of the transition state. researchgate.net Large intrinsic isotope effects, for example, are consistent with a linear transition state where there is little bonding between the carbon and hydrogen atoms, suggesting a hydrogen abstraction-radical recombination mechanism. researchgate.net This has been a key area of investigation in the study of cytochrome P450-catalyzed reactions. nih.gov

Kinetic Isotope Effects in Oxidative Biotransformations

Kinetic isotope effects (KIEs) are a cornerstone in studying the mechanisms of oxidative biotransformations catalyzed by enzymes like cytochrome P450. researchgate.net The substitution of hydrogen with deuterium at a position that undergoes oxidation can significantly slow down the reaction rate. nih.gov For example, a substantial deuterium isotope effect has been observed in the microsomal oxidation of ethanol (B145695) when carbon-1 is deuterated. nih.gov In the context of methylbenz[a]anthracenes, deuteration of the methyl group in 4-methylbenz[a]anthracene-d3 would be expected to exhibit a significant KIE if the initial oxidation of the methyl group is a rate-determining step. This effect arises from the difference in zero-point energy between the C-H and C-D bonds. cchmc.org The study of such KIEs can help to differentiate between different proposed mechanisms of metabolic activation. researchgate.net

Table 2: Research Findings on Isotope Effects in Biotransformation

Study Focus Key Findings Implication for this compound
Rate-Limiting Steps Hydroxylation of the methyl group in DMBA may be a rate-limiting step. acs.org Deuteration of the methyl group in this compound would likely slow down its metabolism if methyl oxidation is rate-limiting.
Hydrogen Atom Transfer Large intrinsic KIEs suggest a hydrogen abstraction-radical recombination mechanism in P450-catalyzed reactions. researchgate.net The KIE for this compound could provide evidence for the specific mechanism of its methyl group oxidation.

Molecular Mechanisms of Dna Adduct Formation by Activated Metabolites

Pathways of Electrophilic Activation of Methylbenz[a]anthracenes

The metabolic activation of methylbenz[a]anthracenes to electrophilic species that can react with DNA occurs through several distinct pathways. These pathways transform the relatively inert parent hydrocarbon into highly reactive intermediates.

Diol-Epoxide Pathway and Bay-Region Activation

The predominant metabolic pathway for the activation of many carcinogenic PAHs, including benz[a]anthracene and its methylated derivatives, is the diol-epoxide pathway. nih.govnih.gov This multi-step process is catalyzed by cytochrome P-450 monooxygenases and epoxide hydrolase. vulcanchem.com The initial oxidation of the benz[a]anthracene nucleus leads to the formation of an arene oxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. nih.govvulcanchem.com A second epoxidation of the dihydrodiol, particularly in the "bay-region" of the molecule, results in the formation of a highly reactive diol-epoxide. nih.govnih.gov

For 7-methylbenz[a]anthracene (B135024) (7-MBA), the formation of bay-region diol-epoxides is a key activation step. oup.comnih.gov These diol-epoxides can exist as different stereoisomers, with the anti- and syn-isomers exhibiting different reactivities and biological effects. oup.comnih.gov The bay-region theory posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered bay-region of the PAH are particularly carcinogenic. The resulting benzylic carbocations generated upon the opening of the epoxide ring are highly electrophilic and readily react with nucleophilic sites on DNA bases. nih.gov

Radical Cation Pathway and Formation of Depurinating Adducts

An alternative mechanism for the metabolic activation of PAHs involves one-electron oxidation to form radical cations. researchgate.nettandfonline.com This pathway is catalyzed by enzymes such as cytochrome P450 peroxidases. acs.org The resulting PAH radical cations are reactive species that can bind to DNA, leading to the formation of unstable adducts. researchgate.nettandfonline.com

These adducts, particularly those formed at the N-7 position of guanine (B1146940) and adenine, can destabilize the glycosidic bond connecting the purine (B94841) base to the deoxyribose sugar. tandfonline.comoup.com This destabilization leads to the spontaneous release of the adducted base from the DNA backbone, a process known as depurination, which creates an apurinic (AP) site. oup.comresearchgate.net Apurinic sites are non-coding lesions that, if not repaired, can lead to mutations during DNA replication. For some potent carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a significant proportion of DNA adducts are depurinating adducts formed via the radical cation pathway. tandfonline.comresearchgate.net

Photo-irradiation Induced Activation and Subsequent DNA Covalent Adduct Formation

Exposure to ultraviolet (UVA) light can also lead to the activation of PAHs, including derivatives of benz[a]anthracene. nih.govnih.gov Photo-irradiation can generate reactive intermediates through pathways that are distinct from metabolic activation. nih.govnih.gov Upon absorption of light energy, PAHs can reach excited states and react with molecular oxygen to produce reactive oxygen species (ROS) and other reactive intermediates like endoperoxides and quinones. nih.govresearchgate.net

Studies have shown that photo-irradiation of 7,12-dimethylbenz[a]anthracene (DMBA) in the presence of DNA leads to the formation of multiple covalent DNA adducts. nih.govnih.gov The profile of these photo-induced adducts differs from those formed through microsomal metabolism, suggesting a different mechanism of genotoxicity. nih.govnih.govwisdomlib.org This photo-activation pathway is particularly relevant for tissues that are exposed to both sunlight and environmental PAHs, such as the skin. wisdomlib.org

Characterization of 4-Methylbenz[a]anthracene-Derived DNA Adducts

The identification and quantification of DNA adducts are crucial for understanding the mechanisms of chemical carcinogenesis and for use as biomarkers of exposure. wikipedia.org Various analytical techniques have been employed to characterize the specific adducts formed by activated metabolites of 4-methylbenz[a]anthracene (B134977).

Adduct Profiling using ³²P-Postlabeling Techniques

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, particularly those derived from PAHs. oup.comnih.gov This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts can then be separated and identified using chromatographic methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). oup.comnih.govresearchgate.net

Studies using ³²P-postlabeling have successfully analyzed the DNA adducts formed in mouse epidermis following topical application of 7-methylbenz[a]anthracene (7-MBA). oup.comnih.gov This method has allowed for the separation and tentative identification of adducts derived from both the anti- and syn-bay-region diol-epoxides of 7-MBA. oup.comnih.gov The level of covalent binding of 7-MBA to DNA, as determined by ³²P-postlabeling, has been shown to correlate with its tumor-initiating activity. nih.govnih.gov

Identification of Deoxyguanosine (dGuo) and Deoxyadenosine (B7792050) (dAdo) Adducts

Through the use of techniques like HPLC and comparisons with authentic standards, researchers have identified the specific nucleosides that are targeted by the activated metabolites of methylbenz[a]anthracenes. researchgate.net For 7-methylbenz[a]anthracene, adducts have been identified with both deoxyguanosine (dGuo) and deoxyadenosine (dAdo). oup.comnih.govresearchgate.net

The reaction of the racemic bay-region syn-7-methylbenz[a]anthracene 3,4-dihydrodiol 1,2-epoxide with calf thymus DNA resulted in the formation of four deoxyguanosine and four deoxyadenosine adducts. tandfonline.com The ratio of dGuo to dAdo adducts was found to be 1.5. tandfonline.com Similarly, the anti-diol epoxides of 7-MBA have been shown to form adducts with both dGuo and dAdo. nih.gov The major DNA adduct identified in mouse epidermis treated with 7-MBA was tentatively identified as (+)-anti-7-MBADE-trans-dGuo. nih.gov The formation of adducts with both purine bases is a characteristic feature of the genotoxicity of certain methylated PAHs. acs.org

Research Findings on 4-Methylbenz[a]anthracene and its Derivatives

CompoundActivation PathwayMajor AdductsAnalytical TechniqueKey Findings
7-Methylbenz[a]anthracene (7-MBA) Diol-Epoxide Pathway(+)-anti-7-MBADE-trans-dGuo, minor dGuo and dAdo adducts. nih.gov³²P-Postlabeling, HPLC, TLC. oup.comnih.govThe level of DNA binding correlates with tumor-initiating activity. nih.govnih.gov
syn-7-Methylbenz[a]anthracene 3,4-dihydrodiol 1,2-epoxide Diol-Epoxide PathwayDeoxyguanosine and Deoxyadenosine adducts (ratio 1.5). tandfonline.comHPLC, Circular Dichroism. tandfonline.comForms both cis and trans adducts with purine nucleosides. tandfonline.com
anti-7-Methylbenz[a]anthracene diol-epoxides Diol-Epoxide PathwayDeoxyguanosine and Deoxyadenosine adducts. nih.gov³²P-Postlabeling. nih.govThe extent of DNA binding was similar for fluoro-substituted and unsubstituted diol-epoxides. nih.gov
7,12-Dimethylbenz[a]anthracene (DMBA) Radical Cation PathwayDepurinating adducts (e.g., 7-CH₃BA-12-CH₂-N7Gua). tandfonline.comNot specified in provided context.99% of adducts are depurinating adducts formed from the radical cation. tandfonline.com
7,12-Dimethylbenz[a]anthracene (DMBA) Photo-irradiationMultiple covalent DNA adducts. nih.govnih.gov³²P-Postlabeling, TLC. nih.govPhoto-induced adduct profile differs from that of metabolic activation. nih.govnih.gov

Stereochemical Aspects of Adduct Formation and Conformation

The metabolic activation of 4-Methylbenz[a]anthracene leads to the formation of diol epoxides, which are highly reactive and can covalently bind to DNA, forming adducts. The stereochemistry of these diol epoxides is a critical determinant of the types and structures of the resulting DNA adducts.

Research has shown that both anti- and syn-diol-epoxides of 7-methylbenz[a]anthracene (a closely related compound) are formed, leading to a variety of DNA adducts with different stereochemical configurations. oup.comnih.gov These adducts primarily involve the covalent binding to deoxyguanosine (dGuo) and deoxyadenosine (dAdo) residues in DNA. oup.comnih.gov

For instance, in studies with 7,12-dimethylbenz[a]anthracene (DMBA), a structurally similar and potent PAH, the major anti-dihydrodiol epoxide-DNA adducts are derived from the (4R,3S)-dihydrodiol (2S,1R)-epoxide. nih.gov Conversely, the major syn-dihydrodiol epoxide-DNA adducts originate from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.gov The major DNA adduct identified in mouse epidermis treated with 7-methylbenz[a]anthracene was tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov Minor adducts, including a dGuo adduct from the syn-diol-epoxide and dAdo adducts from both anti- and syn-diol epoxides, have also been detected. nih.gov

The conformation of these adducts within the DNA helix is significantly influenced by their stereochemistry. rcsb.org The topology of the polycyclic aromatic carcinogen determines the conformation of the DNA adduct, which in turn can affect its recognition by DNA repair enzymes and its potential to cause mutations. rcsb.org For example, studies on benzo[c]phenanthrene, another PAH, have revealed that stereoisomeric adducts can intercalate into the DNA helix from either the 5' or 3' side of the modified strand, depending on their specific stereoisomerism. rcsb.org This intercalation can occur without disrupting the base pairing of the modified guanine with its complementary cytosine. rcsb.org Such structural variations are believed to be linked to the differing tumorigenic activities of various PAHs, as adduct conformation can influence the efficiency of DNA repair. rcsb.org

Table 1: Stereochemical Origins of Major DMBA-DNA Adducts

Adduct Type Precursor Diol Epoxide Stereochemistry
anti-dihydrodiol epoxide-DNA adducts (4R,3S)-dihydrodiol (2S,1R)-epoxide nih.gov
syn-dihydrodiol epoxide-DNA adducts (4S,3R)-dihydrodiol (2S,1R)-epoxide nih.gov

DNA Repair Mechanisms and Adduct Persistence (Focus on Research Methodologies and Findings)

The persistence of DNA adducts is a critical factor in the initiation of carcinogenesis. genome.jp If not removed by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication. genome.jp The study of these repair processes and the factors influencing adduct persistence relies on a variety of sophisticated research methodologies.

Research Methodologies:

A range of techniques are employed to study DNA adducts and their repair:

32P-Postlabeling: This highly sensitive method is used to detect and quantify DNA adducts, even at very low levels. oup.comnih.gov It involves enzymatically digesting the DNA to nucleotides, labeling the adducted nucleotides with 32P, and then separating them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). oup.comnih.gov

Mass Spectrometry (MS): Coupled with chromatographic systems like gas chromatography (GC) or liquid chromatography (LC), MS provides structural information about the DNA adducts, allowing for their precise identification. healtheffects.org

Immunoassays: These methods use antibodies that specifically recognize and bind to certain types of DNA adducts. healtheffects.org

Cell-Free Extracts: In vitro systems using human cell-free extracts allow for the detailed study of the biochemical pathways of DNA repair without the complexity of a whole-cell environment. nih.gov

Findings on DNA Repair and Adduct Persistence:

Research has revealed that cells possess multiple DNA repair pathways to counteract the damage caused by PAH adducts. nih.govsigmaaldrich.com The primary mechanisms involved in the repair of bulky adducts formed by compounds like 4-Methylbenz[a]anthracene are:

Nucleotide Excision Repair (NER): This is the major pathway for removing bulky DNA lesions that distort the DNA helix. nih.govsigmaaldrich.com The NER machinery recognizes the structural distortion caused by the adduct, excises a short single-stranded DNA segment containing the lesion, and then synthesizes a new, correct strand. nih.gov

Base Excision Repair (BER): While NER is the main pathway, studies have suggested that BER may also play a role in the repair of certain PAH-induced DNA lesions. nih.gov BER typically repairs smaller, non-helix-distorting lesions, but its contribution to the repair of PAH adducts can vary depending on the specific adduct. nih.gov

The persistence of DNA adducts can vary significantly between tissues. For example, studies with DMBA have shown higher levels of DNA adducts in non-target tissues like the liver compared to the target tissue, the mammary gland. nih.gov This suggests that the mere presence of adducts is not sufficient to trigger cancer; their persistence and the cell's ability to repair them are also crucial factors. nih.gov The failure of a noncarcinogenic analogue of DMBA, which forms very low levels of DNA adducts, to induce cancer further implies that a certain threshold of adduct formation and persistence may be necessary for carcinogenesis. nih.gov

Table 2: Major DNA Repair Pathways for PAH Adducts

Computational and Theoretical Chemistry Studies on 4 Methylbenz a Anthracene D3

Quantum Chemical Calculations for Electronic Structure and Reactivity

The metabolic activation of PAHs is a critical area of study, as it is linked to their carcinogenic properties. For methyl-substituted benz[a]anthracenes, metabolism can proceed through several pathways, leading to various intermediates and final metabolites. nih.gov Quantum chemical calculations are employed to determine the optimized geometries and electronic structures of these species.

One key activation route is the "bay region" diol epoxide pathway. nih.govnih.gov For the parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), this involves metabolism to form dihydrodiols, which are then converted to highly reactive diol-epoxides. nih.gov The carcinogen 7-MBA is believed to be metabolically activated via its bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov Quantum calculations can model the stability of these putative carbocation ultimate carcinogens. nih.gov Studies have found positive correlations between the calculated stabilities of diol epoxide carbocations and the observed carcinogenic potencies for methyl derivatives of benz[a]anthracene. nih.gov

Another metabolic route involves the formation of ortho-quinones via catechols. nih.gov Computational methods can model the electronic structure of these intermediates, such as the various dihydrodiols and diones, providing insight into their stability and subsequent reactivity.

Table 1: Potential Metabolites of Methylbenz[a]anthracene Amenable to Computational Study

Metabolite Class Specific Example (from parent compound) Computational Focus
Dihydrodiolstrans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthraceneOptimized geometry, stability, electronic properties
Diol Epoxides7-methylbenz[a]anthracene-3,4-diol-1,2-oxideCarbocation stability, reactivity indices
Diones / Quinones7-methylbenz[a]anthracene-3,4-dioneElectronic structure, reduction potentials
Hydroxymethyl derivatives7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729)Rotational barriers, electronic distribution

This table is generated based on known metabolic pathways for similar compounds. nih.govnih.govnih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain chemical reactivity and reaction selectivity. imperial.ac.uklibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is associated with nucleophilic (electron-donating) character, while the LUMO is associated with electrophilic (electron-accepting) character. libretexts.org

For PAHs, which often undergo electrophilic attack during metabolic activation, FMO analysis is particularly insightful. researchgate.net The regions of the molecule where the HOMO has the largest electron density are predicted to be the most susceptible to electrophilic attack. researchgate.net Computational methods, such as those based on Density Functional Theory (DFT), can readily calculate and visualize the FMOs of 4-Methylbenz[a]anthracene-d3 and its various metabolites.

A related concept is the Fukui function, which quantifies the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.netnih.gov The condensed Fukui function has been shown to be an effective tool for predicting the reactive sites of PAHs in both gas-phase and particle-phase reactions, correctly identifying mono-nitro products for many systems. researchgate.netnih.gov For large molecules where canonical MOs can be highly delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to provide a more localized picture of reactivity. nih.gov

Table 2: Concepts in Frontier Molecular Orbital (FMO) Theory

Concept Description Relevance to this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. libretexts.orgPredicts sites susceptible to electrophilic attack by metabolic enzymes (e.g., P450). researchgate.net
LUMO Lowest Unoccupied Molecular Orbital; region most available to accept electrons. libretexts.orgRelevant for reactions where the PAH acts as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Fukui Function A reactivity descriptor that identifies which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netnih.govProvides a quantitative measure of the most reactive sites on the aromatic ring system.

Quantum chemical computations are essential for predicting and interpreting the vibrational spectra of molecules. For deuterated PAHs like this compound, this is particularly important for identifying the unique spectral signatures imparted by the deuterium (B1214612) atoms. The heavier mass of deuterium causes C-D vibrational modes to shift to longer wavelengths (lower frequencies) compared to the corresponding C-H modes. aanda.org

Computational studies perform geometry optimizations and frequency calculations to predict the positions and intensities of these vibrational bands. arxiv.orgoup.com Key features for deuterated PAHs include:

Aromatic C-D Stretch: This mode appears around 4.40 μm, shifted from the aromatic C-H stretch at 3.29 μm. aanda.orgaanda.org

Aliphatic C-D Stretch: For a deuterated methyl group (-CD3), as in this compound, asymmetric and symmetric aliphatic C-D stretching modes are predicted. These fall near 4.63 μm and 4.75 μm, respectively, shifted from the C-H equivalents at 3.40 μm and 3.50 μm. aanda.orgaanda.org

C-D Bending Modes: Deuteration also introduces C-D out-of-plane (oop) bending vibrations, which can appear in the 14–19 μm range. oup.com The exact position depends on the number and location of the deuterium atoms. aanda.org

These theoretical predictions are crucial for analyzing observational data, for instance in astrophysics where they help identify deuterated PAHs in the interstellar medium. arxiv.orgaanda.org

Table 3: Predicted Vibrational Frequencies for C-H and C-D Bonds in PAHs

Vibrational Mode C-H Wavelength (μm) C-D Wavelength (μm) Reference
Aromatic Stretch3.294.40 aanda.org
Aliphatic Asymmetric Stretch3.404.63 aanda.orgaanda.org
Aliphatic Symmetric Stretch3.504.75 aanda.orgaanda.org

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (e.g., DNA Binding)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. icts.res.in This technique is invaluable for exploring how molecules like this compound, particularly its reactive metabolites, interact with biological macromolecules such as DNA. ipinnovative.comnih.gov

An MD simulation begins with an initial structure of the system, for example, a DNA double helix with the PAH metabolite placed nearby. plos.org The system is solvated in a box of water molecules and ions to mimic physiological conditions. plos.org The simulation then calculates the forces between all atoms using a molecular mechanics force field (e.g., AMBER, CHARMM) and solves Newton's equations of motion to model the system's evolution over nanoseconds to microseconds. icts.res.inrsc.org

These simulations can reveal:

Binding Modes: Whether the molecule prefers to bind in the major or minor groove of DNA, or intercalate between the base pairs. nih.gov

Binding Free Energy: Using methods like MM-PBSA or MM-GBSA, the stability of the compound-DNA complex can be estimated. ipinnovative.com

Conformational Changes: How the DNA structure is perturbed upon binding and how the ligand orients itself in the binding pocket. plos.org

Interaction Details: Identification of key non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.

For this compound, MD simulations would focus on the binding of its ultimate carcinogenic metabolite, the diol epoxide, to DNA. Experimental studies on the parent compound 7-methylbenz[a]anthracene have shown that it forms covalent DNA adducts, and MD simulations can provide a dynamic, atom-level picture of the steps leading to and the structure resulting from this covalent modification. nih.govoup.com

Isotope Effect Calculations and Mechanistic Modeling of Reaction Pathways

The replacement of hydrogen with deuterium in this compound introduces isotopic effects that can be studied computationally to gain insight into reaction mechanisms. The primary kinetic isotope effect (KIE) occurs when a C-H bond is broken in the rate-determining step of a reaction. Because the C-D bond has a lower vibrational zero-point energy and is therefore stronger, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

Theoretical models can predict the magnitude of these isotope effects. By calculating the vibrational frequencies of the reactant and the transition state for a given reaction pathway, both with hydrogen and with deuterium, the KIE can be estimated. This is a powerful tool for mechanistic elucidation.

Furthermore, computational chemistry allows for the detailed modeling of entire reaction pathways using methods like transition state theory. nih.gov Researchers can map the potential energy surface of a reaction, locating reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of reaction rate constants and the determination of the most favorable mechanistic pathway. nih.gov For a complex reaction like the metabolic activation of this compound, these models can distinguish between competing pathways and explain how the isotopic labeling might alter the product distribution. Theoretical frameworks have been developed to describe all possible recombination pathways for isotopically labeled molecules, demonstrating that isotope effects can be driven by differences in zero-point energy (ΔZPE). mdpi.com

Rational Design Principles for Modifying PAH Reactivity

Computational studies provide the foundational understanding necessary for the rational design of molecules with tailored properties and for engineering systems that can interact with them in specific ways. rsc.orgnih.gov By predicting how structural changes affect electronic properties and reactivity, theoretical chemistry guides the modification of PAHs.

Key design principles derived from computational studies include:

Structure-Guided Enzyme Engineering: Computational analysis can predict how mutations in an enzyme's active site will alter its size, shape, and hydrophobicity. nih.gov This has been used to rationally engineer aromatic ring-hydroxylating oxygenases (RHOs) to enhance their ability to degrade high-molecular-weight PAHs. nih.gov By modeling the docking of a PAH into an enzyme active site, researchers can identify "hotspot" residues that hinder catalytic activity and propose mutations to improve it. nih.gov

Tuning Optoelectronic Properties: The photophysical and electronic properties of PAHs can be precisely tuned through rational molecular design. Computational models guide strategies such as extending π-conjugation, introducing heteroatoms (doping), and modulating the valence states of those heteroatoms (e.g., oxidizing thiophene (B33073) to thiophene S,S-dioxide). rsc.org These modifications can systematically shift absorption/emission wavelengths and enhance properties like fluorescence quantum yield or photothermal conversion efficiency. rsc.org

Controlling Reactivity and Bond Strength: Theoretical modeling can evaluate the feasibility of specific chemical transformations and the factors that control them. rsc.org For example, calculations of bond dissociation energies can reveal which bonds in a strained PAH are weakest and most susceptible to cleavage, guiding the design of reactions to achieve a desired structural outcome, such as planarization of a π-bowl. rsc.org

These principles demonstrate a powerful synergy between predictive computation and synthetic chemistry, enabling the creation of novel PAH-based materials and bioremediation strategies.

Environmental Research Applications and Isotopic Tracing with 4 Methylbenz a Anthracene D3

Tracing Environmental Fate and Transport of PAHs Using Deuterated Analogs

Deuterated analogs of PAHs, such as 4-Methylbenz[a]anthracene-d3, are instrumental in understanding the environmental lifecycle of these widespread pollutants. By introducing a labeled compound into a system, researchers can track its movement and breakdown, providing insights that are unobtainable with non-labeled compounds alone.

These labeled compounds are particularly useful in complex environmental matrices where numerous sources and degradation pathways for PAHs may exist. gxu.edu.cnacs.org The distinct mass of the deuterated analog allows it to be differentiated from native PAHs, enabling precise quantification and analysis. acs.org

Source Apportionment Studies of PAH Emissions (e.g., Diesel and Gasoline Engine Exhausts)

Polycyclic aromatic hydrocarbons are byproducts of incomplete combustion, with major sources including vehicle exhaust, industrial processes, and biomass burning. tandfonline.com Differentiating between these sources is critical for effective pollution control and regulation. Isotopic analysis, including the use of deuterated standards, provides a powerful method for source apportionment. tandfonline.comoieau.fr

Different fuel sources and combustion conditions impart distinct isotopic signatures on the PAHs they produce. tandfonline.com For instance, PAHs from diesel fuel combustion have different carbon isotopic compositions (δ¹³C) compared to those from coal burning. tandfonline.com While much of the research has focused on carbon and hydrogen stable isotopes (δ¹³C and δ²D), deuterated standards like this compound are essential for accurately quantifying the recovery of PAHs during analysis, ensuring the reliability of source apportionment models. nih.goviarc.fr

Studies have shown that PAH emissions can vary significantly between different engine types and technologies. For example, gasoline direct injection (GDI) engines have been identified as a larger source of airborne PAHs compared to diesel vehicles equipped with diesel particulate filters (DPFs). ca.gov Furthermore, research has indicated that while diesel emissions contain PAHs originating from the fuel itself (petrogenic), they also include combustion-generated PAHs with a higher carcinogenic potential. researchgate.net The use of deuterated internal standards in such studies is crucial for the accurate quantification of these emissions. nih.goviarc.fr

A simple isotopic mass balance model can be used to estimate the fractional contribution of different sources, such as biomass versus fossil fuel combustion. copernicus.orgcopernicus.org This approach has revealed that residential wood combustion can be a dominant source of atmospheric PAHs in certain regions, with contributions varying for specific PAH compounds. copernicus.orgcopernicus.org

Investigating Degradation Pathways in Environmental Matrices (e.g., Soil, Sediment)

Once released into the environment, PAHs are subject to various degradation processes, including microbial breakdown and photodegradation. aloki.huresearchgate.net Understanding these pathways is vital for assessing the persistence of PAHs and for developing effective bioremediation strategies. nih.govfrontiersin.org Deuterated PAHs are invaluable tools in these investigations, allowing researchers to trace the transformation of specific compounds within complex environmental samples like soil and sediment. acs.orgnih.gov

In bioremediation studies, isotopically labeled compounds can help to trace the biotransformation of individual pollutants within a complex mixture. nih.gov This approach can reveal novel metabolites and degradation pathways that might not be apparent from studies using single, non-labeled compounds. nih.gov For instance, the degradation of high-molecular-weight PAHs like benzo[a]pyrene (B130552) is often slow and can occur through co-metabolism, where the presence of other, more readily degradable compounds enhances their breakdown. pjoes.comnih.gov

The degradation rates of PAHs are influenced by their molecular structure and the properties of the environmental matrix. researchgate.netpjoes.com Generally, low-molecular-weight PAHs are more susceptible to biodegradation than their high-molecular-weight counterparts. pjoes.com The use of deuterated standards in extraction and analysis ensures the accurate measurement of PAH concentrations and their degradation products. mdpi.comresearchgate.netwisdomlib.orgeaht.org

PAH Degradation Research Findings Key Observations Citations
Microbial Degradation Bacteria and fungi play a significant role in breaking down PAHs in soil and sediment. The presence of other organic compounds can enhance the degradation of more persistent PAHs through co-metabolism. nih.govfrontiersin.orgpjoes.com
Influence of Molecular Weight Low-molecular-weight PAHs (fewer than 4 rings) are generally more easily biodegraded than high-molecular-weight PAHs. pjoes.com
Metabolite Identification Using isotopically labeled PAHs allows for the tracing and identification of novel metabolites and degradation pathways in complex environmental samples. nih.gov
Analytical Accuracy Deuterated standards are crucial for ensuring the accuracy of extraction and quantification methods in degradation studies. mdpi.comresearchgate.netwisdomlib.orgeaht.org

Astrochemical Relevance of Deuterated PAHs in Interstellar Medium

Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM) and play a significant role in its chemistry and physics. aanda.org The study of deuterated PAHs in astrophysical environments provides a unique window into the processes of interstellar chemistry, particularly the mechanisms of deuterium (B1214612) fractionation. researchgate.netmdpi.com

Understanding Interstellar Deuterium Fractionation Mechanisms

Deuterium was formed in the Big Bang, and its abundance relative to hydrogen has been decreasing over cosmic time due to stellar processing. aanda.org However, observations show that some interstellar molecules are highly enriched in deuterium compared to the average galactic D/H ratio. astrochem.org This enrichment, or fractionation, is thought to occur through various chemical processes at the low temperatures and densities of the ISM. mdpi.comastrochem.org

PAHs are considered a potential reservoir for a significant fraction of the "missing" deuterium in the gas phase of the ISM. arxiv.orgarxiv.org Several mechanisms have been proposed for the deuteration of PAHs in space:

Gas-phase ion-molecule reactions: At the very low temperatures of dense molecular clouds (T < 50 K), reactions between ions and neutral molecules can lead to significant deuterium enrichment in PAHs. astrochem.org

Unimolecular photodissociation: In warmer regions exposed to ultraviolet radiation, the breaking of C-H bonds in PAHs can favor the retention of the heavier C-D bonds, leading to deuterium enrichment. mdpi.comnasa.gov

UV photolysis in ices: PAHs frozen onto icy dust grains can undergo photolysis, leading to the incorporation of deuterium from the D-enriched ice. mdpi.comnasa.gov

Photolysis-induced scrambling: UV radiation can cause hydrogen and deuterium atoms on a PAH cation to move around the molecule, a process known as scrambling. aanda.org This can lead to an increased probability of an aliphatic deuterium atom moving to a more strongly bound aromatic site, protecting it from being lost. aanda.org

The study of deuterated PAHs in meteorites also provides clues about their processing history in the interstellar medium and the early solar system. mdpi.comnasa.gov

Infrared Spectroscopic Signatures of Deuterated PAHs in Cosmic Ices

The presence of deuterated PAHs in the ISM can be inferred from their characteristic infrared spectroscopic signatures. The heavier mass of deuterium causes the vibrational modes of C-D bonds to appear at longer wavelengths (lower frequencies) compared to the corresponding C-H modes. aanda.orgresearchgate.net

Recent observations with the James Webb Space Telescope (JWST) have provided strong evidence for the widespread presence of deuterated PAHs in regions like the Orion Bar. arxiv.orgastrobiology.com These observations have detected emission features at approximately 4.4 µm and 4.65 µm, which are attributed to aromatic and aliphatic C-D stretching vibrations, respectively. arxiv.orgastrobiology.com

Laboratory studies of PAHs in cosmic ice analogs are crucial for interpreting these astronomical observations. aanda.org These experiments measure the infrared spectra of PAHs frozen in water ice and subjected to UV radiation, simulating the conditions in dense molecular clouds. aanda.org The results of these studies help to constrain the abundance and form of deuterated PAHs in space. aanda.orgaanda.orgsissa.it

Infrared Bands of Deuterated PAHs Wavelength (µm) Vibrational Mode Citations
Aromatic C-D Stretch~4.4Stretching of C-D bonds on the aromatic rings. aanda.orgarxiv.orgastrobiology.com
Aliphatic C-D Asymmetric Stretch~4.63 - 4.65Asymmetric stretching of C-D bonds in aliphatic groups attached to the PAH core. aanda.orgresearchgate.netarxiv.orgastrobiology.com
Aliphatic C-D Symmetric Stretch~4.75Symmetric stretching of C-D bonds in aliphatic groups. aanda.org
C-D In-plane Bending9.5 - 12Bending of C-D bonds within the plane of the molecule. researchgate.net
C-D Out-of-plane Bending14.5 - 17.9Bending of C-D bonds out of the plane of the molecule. researchgate.net

The analysis of these infrared features suggests that a significant amount of deuterium could be locked up in PAHs, potentially accounting for a substantial fraction of the deuterium that appears to be missing from the gas phase in the local ISM. arxiv.orgarxiv.orgastrobiology.com

Emerging Research Directions and Methodological Advancements for Deuterated Benz a Anthracenes

Development of Novel Analytical Platforms for Low-Level Detection and Quantification

The accurate detection and quantification of deuterated PAHs at trace levels in complex environmental and biological matrices present a significant analytical challenge. To address this, researchers are developing increasingly sensitive and selective analytical platforms. The use of deuterium-labeled PAHs as internal standards is a cornerstone of accurate quantification in methods like isotope-dilution gas chromatography-mass spectrometry (GC-IDMS). researchgate.net This approach effectively corrects for analyte loss during sample preparation and analysis. researchgate.net

Recent advancements focus on enhancing detection limits and simplifying sample preparation. Techniques such as two-step laser mass spectrometry (L2MS) have demonstrated the ability to quantify PAHs in water at the low-nanogram per liter level from small sample volumes. researchgate.net Another promising approach is dispersive liquid-liquid microextraction (DLLME) coupled with GC-MS, which offers high enrichment factors and has achieved limits of detection (LOD) in the 0.03 to 0.1 ng/mL range for various PAHs. nih.gov For aqueous samples, high-performance liquid chromatography (HPLC) with fluorescence detection remains a powerful tool for reaching ultratrace levels, with quantification limits reported as low as 30 ng/L for some PAHs. researchgate.net

These novel platforms are crucial for environmental monitoring, exposure assessment, and metabolic studies where the concentration of 4-Methylbenz[a]anthracene-d3 and its metabolites may be exceedingly low.

Analytical PlatformPrincipleTypical Sample MatrixReported Detection Limits
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)Separation by GC, quantification against a deuterated internal standard by MS. researchgate.netEnvironmental matrices (soil, sediment, air). researchgate.net1 pg to 10 ng. epa.gov
Two-Step Laser Mass Spectrometry (L2MS)Solid-phase extraction followed by laser desorption and ionization mass spectrometry. researchgate.netWater. researchgate.net2-125 ng/L. researchgate.net
Dispersive Liquid-Liquid Microextraction-Gas Chromatography-Mass Spectrometry (DLLME-GC-MS)Microextraction with a disperser and extraction solvent, followed by GC-MS analysis. nih.govWater. nih.gov0.03-0.1 ng/mL. nih.gov
High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)Liquid chromatographic separation followed by highly sensitive and selective fluorescence detection. researchgate.netAqueous samples. researchgate.net30-75 ng/L. researchgate.net

Integration of Omics Approaches in Mechanistic Toxicology (e.g., Metabolomics, Adductomics)

Understanding the mechanisms of toxicity for PAHs requires a holistic view of the biological response to chemical exposure. Omics technologies—such as metabolomics, proteomics, and transcriptomics—provide a comprehensive, system-wide analysis of molecular changes within an organism. springerprofessional.denih.gov The integration of these approaches is becoming indispensable in mechanistic toxicology for deuterated benz[a]anthracenes. springerprofessional.demdpi.com

Metabolomics, the study of small molecule metabolites, is particularly powerful. The administration of deuterated PAHs, like this compound, allows researchers to trace the metabolic fate of the parent compound without interference from ubiquitous background exposure to the non-deuterated form. researchgate.net This strategy has been effectively used with deuterated phenanthrene (B1679779) to monitor individual differences in PAH metabolism in humans, providing insights into pathways that may be linked to cancer susceptibility. researchgate.net

Similarly, adductomics, a sub-discipline of metabolomics, focuses on identifying and quantifying the covalent adducts formed between chemicals (or their metabolites) and biological macromolecules like DNA and proteins. Studying the formation of DNA adducts from this compound can directly elucidate the mechanisms of genotoxicity and carcinogenesis. These multi-omics approaches offer a powerful framework for building adverse outcome pathways (AOPs), which are essential for modern, mechanism-based risk assessment. mdpi.com

Advanced In Vitro and Ex Vivo Models for Biotransformation and DNA Interaction Studies

To investigate the metabolic activation and detoxification of this compound, researchers are employing a range of advanced in vitro and ex vivo models. These systems offer a controlled environment to study specific biochemical processes and reduce the reliance on animal testing. nih.gov

Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are widely used to study the initial steps of PAH metabolism and to measure metabolic rates. nih.govnih.gov Studies with methylbenz[a]anthracenes in liver microsomes have helped to identify the primary dihydrodiol metabolites and explore the stereoselectivity of the enzymatic reactions. nih.govnih.gov

Beyond subcellular fractions, microbial models are proving to be highly valuable. The fungus Cunninghamella elegans has been shown to metabolize 4-methylbenz[a]anthracene (B134977) in a regio- and stereoselective manner, primarily at the methyl group and the 8,9- and 10,11-positions. nih.govnih.gov This fungus expresses cytochrome P-450 monooxygenase and epoxide hydrolase enzyme systems, making it a relevant model for mammalian metabolism. nih.govnih.gov The use of this compound in such systems can help elucidate kinetic isotope effects, providing deeper insight into reaction mechanisms and the specific enzymes involved in its biotransformation. oregonstate.edu

Model SystemKey FeaturesApplication for Deuterated Benz[a]anthracenes
Human Liver MicrosomesContains high concentrations of phase I metabolic enzymes (e.g., CYPs). nih.govDetermining rates of metabolism, identifying primary metabolites, studying competitive inhibition. nih.govnih.gov
Cunninghamella elegans (Fungus)Expresses functional CYP and epoxide hydrolase systems; capable of regio- and stereoselective metabolism. nih.govnih.govModeling mammalian biotransformation, producing and identifying metabolites like trans-dihydrodiols. nih.govnih.gov
Zebrafish and Lung Cell SystemsWhole-organism and cell-culture models that allow for the study of metabolism in a more complex biological context. oregonstate.eduSupporting the development of cross-system dosimetry models (PBPK) and translational research. oregonstate.edu

Applications in Asymmetric Catalysis and Chiral PAH Synthesis

The field of synthetic organic chemistry is increasingly exploring the use of PAHs as scaffolds for creating complex, chiral molecules. nih.gov Deuterated compounds like this compound can serve as valuable tools in this area, particularly in the development of asymmetric catalytic methods. rsc.org

Asymmetric catalysis aims to produce specific enantiomers of a chiral product, which is critical in pharmaceutical development and materials science. Recent breakthroughs have included the catalytic asymmetric [4+2] dearomative photocycloaddition of anthracene (B1667546) derivatives with various partners, achieved through a combination of a photosensitizer and a chiral acid catalyst. nih.govresearchgate.net

In this context, this compound can be employed as a mechanistic probe. The position of the deuterium (B1214612) label can help elucidate reaction pathways and transition states in newly developed catalytic cycles. Furthermore, the synthesis of chiral, deuterated PAHs is an emerging field in itself. rsc.org These isotopically labeled chiral molecules can be used to study the stereochemical aspects of PAH-biomolecule interactions and to serve as chiral internal standards for advanced analytical applications. The development of synthetic strategies for functionalized PAHs opens pathways to novel and structurally precise carbon-based materials. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-Methylbenz[a]anthracene-d³ in environmental samples, and how do deuterated isotopes improve accuracy?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their high sensitivity for polycyclic aromatic hydrocarbons (PAHs). Deuterated analogs like 4-Methylbenz[a]anthracene-d³ serve as internal standards to correct for matrix effects, ionization efficiency variations, and sample loss during preparation. For example, a toluene-based standard solution (50 mg/L) is used to calibrate instruments and validate recovery rates in environmental matrices .
  • Key Considerations : Ensure chromatographic separation parameters (e.g., column type, temperature ramps) are optimized to resolve deuterated and non-deuterated forms, as highlighted in GC protocols for similar PAHs .

Q. What safety measures should be implemented when handling 4-Methylbenz[a]anthracene-d³ in laboratory settings?

  • Protocols :

  • Use Class I, Type B biological safety hoods for weighing or preparing solutions to minimize inhalation risks .
  • Wear nitrile gloves, lab coats, and eye protection, as recommended for handling carcinogenic PAHs .
  • Store the compound in sealed, labeled containers under inert atmospheres to prevent degradation .
    • Emergency Procedures : Immediate decontamination with water showers and eye-wash stations is critical for accidental exposure .

Advanced Research Questions

Q. How can HPLC-MS/MS parameters be optimized to distinguish 4-Methylbenz[a]anthracene-d³ from its non-deuterated counterpart in complex biological matrices?

  • Method Development :

  • Column Selection : Use C18 reversed-phase columns with sub-2µm particles for high-resolution separation.
  • Mass Spectrometry : Monitor deuterium-specific mass shifts (e.g., +3 Da) and employ multiple reaction monitoring (MRM) transitions to reduce background noise.
  • Matrix Effects : Validate methods using spike-and-recovery experiments in relevant biospecimens (e.g., plasma, urine) to account for ion suppression/enhancement .
    • Data Validation : Cross-check results with isotopic dilution techniques to confirm quantification accuracy .

Q. What experimental strategies address contradictions in reported environmental half-lives of 4-Methylbenz[a]anthracene-d³ compared to its non-deuterated form?

  • Contradiction Analysis :

  • Study Design : Control variables such as microbial activity, UV exposure, and soil pH, which influence PAH degradation. For example, deuterated compounds may exhibit altered photostability due to isotopic effects .
  • Analytical Validation : Use standardized reference materials (e.g., NIST-certified) to ensure consistency across labs. Discrepancies in persistence data often stem from variations in extraction efficiency or detection limits .
    • Statistical Approaches : Apply multivariate regression to isolate the impact of deuteration on degradation kinetics .

Q. What synthetic routes are available for deuterated PAHs like 4-Methylbenz[a]anthracene-d³, and what mechanistic challenges arise during deuterium incorporation?

  • Synthesis Pathways :

  • Catalytic Deuteration : Use Pd/C or PtO₂ catalysts with deuterium gas (D₂) to hydrogenate precursor alkenes or aromatic rings.
  • Isotopic Exchange : React methylated intermediates with D₂O under acidic or basic conditions, though this may lead to partial deuteration .
    • Challenges :
  • Regioselectivity : Ensure deuterium labels are positioned at the 4-methyl group without side-reactions. NMR (¹H and ²H) and high-resolution MS are critical for verifying isotopic purity .

Data Interpretation and Reporting

Q. How should researchers statistically analyze correlations between 4-Methylbenz[a]anthracene-d³ exposure levels and biomarker concentrations in epidemiological studies?

  • Statistical Framework :

  • Correlation Metrics : Calculate intraclass correlation coefficients (ICC) to assess biomarker reproducibility across repeated measurements .
  • Adjustments : Use multivariate models to control for covariates like age, smoking status, and metabolic enzyme activity (e.g., CYP1A1 polymorphisms) .
    • Reporting Standards : Include 95% confidence intervals for correlation coefficients and p-values corrected for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.